Hole Injection Barrier Reduction
Octafluoroanthraquinone (FAQ) acts as a strong electron acceptor on metal surfaces, reducing the hole injection barrier of a subsequently deposited organic semiconductor (sexithienyl, 6T). The FAQ-metal charge transfer induces a work function change, lowering the barrier by up to 0.60 eV compared to pristine metal surfaces [1]. This quantified effect is direct experimental evidence for its unique interfacial modification capability.
| Evidence Dimension | Hole injection barrier change |
|---|---|
| Target Compound Data | Reduction of up to 0.60 eV |
| Comparator Or Baseline | 6T on pristine Ag(111) or polycrystalline Au |
| Quantified Difference | Barrier lowered by up to 0.60 eV |
| Conditions | Ultraviolet photoelectron spectroscopy (UPS) on Ag(111) and polycrystalline Au surfaces |
Why This Matters
A reduction in hole injection barrier directly improves charge carrier injection efficiency in organic electronic devices, making octafluoroanthraquinone a valuable interfacial layer for optimizing device performance where pristine metal contacts are suboptimal.
- [1] Duhm, S.; Glowatzki, H.; Cimpeanu, V.; Klankermayer, J.; Rabe, J. P.; Johnson, R. L.; Koch, N. Weak Charge Transfer Between an Acceptor Molecule and Metal Surfaces Enabling organic/metal Energy Level Tuning. J. Phys. Chem. B 2006, 110, 21069-21072. View Source
